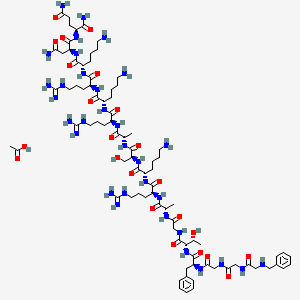

UFP-101 acetate

Beschreibung

BenchChem offers high-quality UFP-101 acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UFP-101 acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C84H142N32O23 |

|---|---|

Molekulargewicht |

1968.2 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C82H138N32O21.C2H4O2/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117;1-2(3)4/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98);1H3,(H,3,4)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-;/m0./s1 |

InChI-Schlüssel |

IIHVDHBXUMDZNU-XLNLJAOCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |

Kanonische SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O.CC(=O)O |

Herkunft des Produkts |

United States |

Technical Guide: Modulating Opioid Receptor Signaling with UFP-101

Executive Summary This technical guide details the pharmacological utility of UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂), a highly potent and selective peptide antagonist for the Nociceptin/Orphanin FQ Peptide (NOP) receptor.[1][2][3] Unlike classical opioid antagonists (e.g., naloxone) which target Mu, Delta, and Kappa receptors, UFP-101 specifically isolates NOP receptor signaling, making it a critical tool for dissecting the non-opioid actions of the nociceptin system. This guide provides structural analysis, mechanistic insights, and validated experimental protocols for researchers investigating G-protein coupling and downstream signal transduction.

Molecular Profile and Selectivity

UFP-101 is a rational design modification of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ).[2][3] The N-terminal modification ([Nphe¹]) eliminates intrinsic efficacy (converting the agonist to an antagonist), while C-terminal substitutions ([Arg¹⁴,Lys¹⁵]) enhance affinity and metabolic stability.

Table 1: Physicochemical and Pharmacological Properties

| Property | Specification |

| Sequence | [Nphe¹]-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH₂ |

| Molecular Weight | 1908.17 Da |

| Target Receptor | NOP (ORL1, OP4) |

| Binding Affinity (pK_i) | ~10.24 (High Affinity) |

| Functional Class | Competitive Antagonist (Silent) |

| Selectivity | >3000-fold vs. Mu (MOR), Delta (DOR), Kappa (KOR) |

| Solubility | Soluble in water (up to 1 mg/mL) |

Scientist's Note: The high pKi of UFP-101 allows for nanomolar dosing in in vitro assays. However, due to its peptide nature, susceptibility to peptidase degradation must be managed in in vivo or prolonged ex vivo experiments by using protease inhibitors (e.g., amastatin, captopril) if the assay duration exceeds 30-60 minutes.

Mechanistic Action: NOP Receptor Modulation

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_i/o family. Activation by the endogenous agonist N/OFQ triggers the dissociation of the Gα_i/o subunit from the Gβγ dimer.

-

Agonist Action (N/OFQ): Inhibits adenylyl cyclase (reducing cAMP), activates G-protein-gated inwardly rectifying potassium channels (GIRK), and inhibits voltage-gated calcium channels (VGCCs).

-

Antagonist Action (UFP-101): Competitively binds to the orthosteric site of the NOP receptor without inducing the conformational change required for G-protein activation. It effectively clamps the receptor in an inactive state, preventing N/OFQ-mediated Gi/o signaling.

Visualization: NOP Signaling and UFP-101 Blockade

The following diagram illustrates the NOP signaling cascade and the specific node of inhibition by UFP-101.

Caption: Competitive antagonism of UFP-101 at the NOP receptor preventing Gi/o-mediated downstream signaling.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

To validly assess UFP-101 activity, one must measure the earliest event in the signaling cascade: G-protein activation. The [³⁵S]GTPγS binding assay is the gold standard for this, as it measures the accumulation of a non-hydrolyzable GTP analog on the Gα subunit.

Objective: Determine the pA₂ (antagonist potency) of UFP-101 against N/OFQ-stimulated G-protein activation.

Reagents & Buffer System

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA.

-

Critical: Include 0.2% BSA to prevent peptide adsorption to plastics.

-

-

GDP: 10–50 µM (Titrate to suppress basal binding without killing signal).

-

Ligands: N/OFQ (Agonist) and UFP-101 (Antagonist).[1][2][4][5][6]

-

Radioligand: [³⁵S]GTPγS (~0.1 nM final concentration).

-

Membranes: CHO cells or HEK293 cells stably expressing human NOP receptor.

Step-by-Step Workflow

-

Membrane Preparation: Thaw NOP-expressing membranes and homogenize in Assay Buffer. Dilute to a final concentration of 5–10 µg protein/well.

-

Pre-Incubation (Antagonist Equilibrium):

-

Add UFP-101 (varying concentrations: 1 nM – 1 µM) to the membrane preparation.

-

Add GDP (final 30 µM).

-

Incubate for 15 minutes at 25°C. This allows UFP-101 to equilibrate with the receptor before the agonist is introduced.

-

-

Stimulation:

-

Add N/OFQ (Agonist) at an EC₈₀ concentration (typically 10–30 nM) to stimulate the receptor.

-

Immediately add [³⁵S]GTPγS (0.1 nM).

-

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl (pH 7.4).

-

Quantification: Dry filters, add scintillant, and count in a liquid scintillation counter.

Visualization: Assay Workflow Logic

Caption: Step-wise workflow for validating UFP-101 antagonism via [35S]GTPγS binding.

Therapeutic Implications

Research utilizing UFP-101 has elucidated the NOP receptor's complex role in neurobiology. Unlike Mu-opioid agonists which are analgesic but addictive, NOP modulation presents a unique profile.

-

Pain Modulation: Intrathecal administration of UFP-101 has been shown to prevent N/OFQ-induced hyperalgesia and, in some models, potentiate morphine analgesia, suggesting a role in managing opioid tolerance.

-

Depression & Anxiety: UFP-101 exhibits antidepressant-like effects in the forced swim test (FST).[5][7] This suggests that endogenous N/OFQ may act as a pro-depressive signal, and blocking it with UFP-101 restores monoaminergic balance.

-

Parkinson's Disease: By blocking NOP receptors in the substantia nigra, UFP-101 may enhance motor performance, offering a non-dopaminergic target for motor symptom management.

References

-

Calo, G. et al. (2002).[7][8] "[Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor."[1][2][3][7][8] British Journal of Pharmacology.[7][8][9]

-

McDonald, J. et al. (2003).[8] "UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgammaS binding studies." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Gavioli, E.C. et al. (2003).[7] "Blockade of nociceptin/orphanin FQ-NOP receptor signalling produces antidepressant-like effects: pharmacological and genetic evidences from the mouse forced swimming test."[7][8] European Journal of Neuroscience.[7][8]

-

Harrison, C. & Traynor, J. (2003).[9] "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences.[9][10]

Sources

- 1. pharma.uzh.ch [pharma.uzh.ch]

- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. UFP-101 | NOP Receptors | Tocris Bioscience [tocris.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Technical Guide: UFP-101 Antagonist Activity at Recombinant NOP Receptors

[1]

Executive Summary

The Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family (ORL1), represents a critical target for modulation of pain, anxiety, and depression. UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) is a second-generation peptide antagonist designed to overcome the low potency limitations of earlier tools like [Nphe¹]N/OFQ(1-13)NH₂.[1][2]

This guide details the pharmacological characterization of UFP-101 at recombinant NOP receptors (specifically hNOP expressed in CHO cells).[3][4] It provides validated protocols for assessing antagonist activity via [³⁵S]GTPγS binding and cAMP inhibition assays , emphasizing the mechanistic basis of competitive antagonism.

Chemical Identity & Design Logic

UFP-101 was engineered through rational design modifications to the endogenous N/OFQ peptide structure. Understanding these modifications is essential for interpreting its pharmacological profile.

-

Template: Nociceptin/Orphanin FQ (N/OFQ).

-

Modification 1 (Efficacy Nullification): Substitution of Phenylalanine at position 1 with N-benzylglycine (Nphe) . This modification retains binding affinity but prevents the conformational change required for G-protein activation, rendering the peptide a silent antagonist.

-

Modification 2 (Affinity Enhancement): Substitution of Leu¹⁴ and Ala¹⁵ with basic residues Arg¹⁴ and Lys¹⁵ . These residues interact with acidic domains in the NOP receptor extracellular loops, significantly increasing affinity and metabolic stability.

Sequence: Nphe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Arg-Lys-Asn-Gln-NH2

Pharmacological Profile

The following data summarizes the consensus values for UFP-101 derived from recombinant human NOP (hNOP) receptors expressed in CHO cells.

Table 1: Quantitative Pharmacological Parameters

| Parameter | Value | Assay Type | Interpretation |

| pK_i (Affinity) | 10.14 – 10.24 | Radioligand Binding ([³H]N/OFQ) | Extremely high affinity; ~3-log increase over parent template.[4] |

| pA₂ (Potency) | 8.4 – 9.0 | [³⁵S]GTPγS Binding | Potent competitive antagonism.[4] |

| Selectivity | > 3000-fold | vs. µ, δ, κ Opioid Receptors | Highly selective for NOP; negligible cross-reactivity.[5][6] |

| Schild Slope | ~ 1.0 | Schild Analysis | Indicates pure competitive antagonism (binds to orthosteric site). |

| Intrinsic Activity (α) | 0 | [³⁵S]GTPγS Stimulation | Silent antagonist (no partial agonist activity). |

Mechanism of Action

UFP-101 functions as a competitive antagonist at the G_i/o-coupled NOP receptor. Upon binding, it occupies the orthosteric pocket, preventing the endogenous ligand (N/OFQ) from inducing the active receptor conformation. This blockade inhibits the exchange of GDP for GTP on the Gα subunit, thereby silencing downstream signaling cascades.

Diagram 1: NOP Receptor Signaling & UFP-101 Blockade

This diagram illustrates the G-protein signaling pathway and the specific point of intervention by UFP-101.

Caption: UFP-101 competes with N/OFQ for the NOP receptor, preventing Gi/o activation and subsequent modulation of cAMP and ion channels.

Experimental Protocols

The following protocols are designed for CHO cells stably expressing recombinant hNOP . These assays are self-validating systems; the inclusion of positive controls (N/OFQ) and negative controls (vector-transfected cells) is mandatory.

Protocol A: Membrane Preparation for [³⁵S]GTPγS Binding

High-quality membrane preparations are the foundation of reproducible GTPγS data. This protocol minimizes GDP contamination and preserves G-protein coupling.

-

Harvest: Wash CHO-hNOP cells with PBS (4°C) and scrape into Homogenization Buffer (50 mM Tris-HCl, 2.5 mM MgCl₂, 1 mM EGTA, pH 7.4).

-

Disruption: Homogenize using a Polytron tissue grinder (3 bursts of 10s on ice).

-

Fractionation: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

-

Collection: Centrifuge supernatant at 100,000 x g for 30 min at 4°C .

-

Wash: Resuspend the pellet in fresh Homogenization Buffer and repeat the 100,000 x g spin (removes endogenous GDP).

-

Storage: Resuspend final pellet in Assay Buffer (without GDP). Aliquot and store at -80°C. Determine protein concentration via Bradford assay.

Protocol B: [³⁵S]GTPγS Functional Antagonist Assay

This assay measures the ability of UFP-101 to shift the agonist dose-response curve.[4] It is the gold standard for verifying "silent" antagonism.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.2% BSA, pH 7.4.

-

GDP: 30 µM final concentration (Critical: optimizes signal-to-noise ratio).

-

Tracer: [³⁵S]GTPγS (~0.1 nM final).[7]

-

WGA-SPA Beads: (If using Scintillation Proximity Assay) or GF/B filters (if using filtration).

Workflow:

-

Preparation: Dilute membranes to 10–20 µg protein/well in Assay Buffer containing 30 µM GDP.

-

Antagonist Incubation: Add UFP-101 at fixed concentrations (e.g., 0, 10, 100, 1000 nM) to respective wells.

-

Agonist Challenge: Add N/OFQ (concentration range: 10⁻¹² to 10⁻⁵ M).

-

Reaction Start: Add [³⁵S]GTPγS (0.1 nM).

-

Incubation: Incubate for 60 min at 30°C (equilibrium).

-

Termination:

-

Filtration: Rapid vacuum filtration through GF/B filters followed by 3x ice-cold buffer wash.

-

SPA:[7] Centrifuge plate (if required) and count.

-

-

Data Analysis: Plot % Stimulation vs. Log[Agonist].

Diagram 2: [³⁵S]GTPγS Assay Workflow

A step-by-step visualization of the experimental procedure.

Caption: Linear workflow for the [35S]GTPγS competitive binding assay.

Data Analysis: Schild Regression

To rigorously validate UFP-101 as a competitive antagonist, researchers must perform a Schild analysis using the data from Protocol B.

-

Generate Curves: Construct N/OFQ concentration-response curves in the absence and presence of increasing concentrations of UFP-101.

-

Observe Shift: UFP-101 should produce a parallel rightward shift of the N/OFQ curve with no suppression of the maximal effect (Emax) .

-

Calculate Dose Ratio (DR):

-

Schild Plot: Plot

(y-axis) vs. -

Validation Criteria:

-

Linearity:

. -

Slope: Should be not significantly different from 1.0 (unity).

-

pA₂: The x-intercept represents the pA₂ (measure of antagonist affinity).

-

Self-Validation Check: If the slope is significantly < 1.0, suspect allosteric interactions or non-equilibrium conditions. If Emax is depressed, suspect non-competitive antagonism or toxicity.

References

-

Calo, G., et al. (2002). [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor.[5] British Journal of Pharmacology.[5][8]

-

McDonald, J., et al. (2003). UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgammaS binding studies. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Calo, G., et al. (2005). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor.[3][1] CNS Drug Reviews.

-

Harrison, C. & Traynor, J.R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences.[9]

Sources

- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UFP-101 | NOP Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for U.S. Food and Drug Administration (UFP)-101 in Chronic Mild Stress (CMS) Models in Rats

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to utilizing UFP-101, a selective nociceptin/orphanin FQ (NOP) receptor antagonist, in the chronic mild stress (CMS) model in rats. These application notes and protocols are designed to ensure scientific integrity, offering field-proven insights and methodologies for robust and reproducible experimental outcomes.

Introduction: The Scientific Rationale for Targeting the NOP Receptor in Depression Models

The nociceptin/orphanin FQ (N/OFQ) system and its cognate receptor, the NOP receptor, represent a compelling target for the development of novel antidepressant therapies.[1][2] The N/OFQ-NOP system is implicated in the modulation of various physiological and pathological processes, including pain, anxiety, and mood.[1][2] The chronic mild stress (CMS) model in rats is a well-validated preclinical paradigm that mimics the core symptoms of human depression, such as anhedonia (a diminished interest or pleasure in rewarding stimuli).[3]

UFP-101 is a highly selective and potent peptide antagonist of the NOP receptor.[4][5] Its mechanism of action involves blocking the inhibitory effects of endogenous N/OFQ on monoaminergic systems, particularly the serotonergic pathways, which are critically involved in the regulation of mood. By antagonizing the NOP receptor, UFP-101 has been shown to produce significant antidepressant-like effects in various animal models, including the CMS model.[3] This guide will detail the practical application of UFP-101 in a CMS paradigm to investigate its therapeutic potential.

Experimental Design and Workflow

A typical experiment to evaluate the efficacy of UFP-101 in a CMS model involves several key stages, from stress induction to behavioral and biochemical assessments. The following diagram illustrates the overall experimental workflow.

Caption: Signaling pathway of UFP-101 at the NOP receptor.

Expected Outcomes and Data Interpretation

-

CMS-induced anhedonia: Rats subjected to the CMS protocol are expected to show a significant decrease in sucrose preference compared to non-stressed control animals.

-

Therapeutic effect of UFP-101: Chronic administration of UFP-101 at effective doses (e.g., 10 and 20 nmol/rat) is expected to reverse the CMS-induced deficit in sucrose preference, bringing it back towards baseline levels. [3]* Forced Swim Test: Stressed rats are expected to exhibit increased immobility time in the FST. Treatment with UFP-101 should significantly reduce this immobility time.

-

Biochemical changes: CMS typically leads to elevated levels of circulating corticosterone. UFP-101 treatment is expected to normalize these levels. Furthermore, changes in monoamine turnover in brain regions like the hippocampus and prefrontal cortex can be assessed, with UFP-101 expected to reverse stress-induced alterations.

References

-

Ahmad Raza Khan, Lili Geiger, Ove Wiborg, & Boldizsár Czéh. (2020). The weekly protocol of the chronic mild stress (CMS) treatment. ResearchGate. [Link]

- Calo', G., et al. (2002). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 136(3), 303-311.

-

Conduct Science. (2024). Maze Bazics: Sucrose Preference Test. Conduct Science. [Link]

-

Gavioli, E. C., et al. (2009). Chronic treatment with the selective NOP receptor antagonist [Nphe 1, Arg 14, Lys 15]N/OFQ-NH 2 (UFP-101) reverses the behavioural and biochemical effects of unpredictable chronic mild stress in rats. Psychopharmacology, 205(3), 441-452. [Link]

-

JoVE. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments. [Link]

-

JoVE. (2017). A New Method for Inducing a Depression-Like Behavior in Rats. Journal of Visualized Experiments. [Link]

-

JoVE. (2020). Sucrose Preference and Novelty-Induced Hypophagia Tests in Rats using an Automated Food Intake Monitoring System. Journal of Visualized Experiments. [Link]

-

JoVE. (2024). Free-Hand Intracerebroventricular Injections in Mice. Journal of Visualized Experiments. [Link]

-

Malan, T. P., Jr, & Ossipov, M. H. (2002). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. Current pharmaceutical design, 8(25), 2313-2321. [Link]

-

Miguel Chuapoco. (2023). Rodent intracerebroventricular AAV injections. protocols.io. [Link]

-

NHMRC. (2023). Statement on the forced swim test in rodent models. National Health and Medical Research Council. [Link]

-

NGN, et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

-

Okuda, K., et al. (2007). UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice. Peptides, 28(1), 148-155. [Link]

-

ResearchGate. (2021). In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor. ResearchGate. [Link]

-

Smith, M. A., et al. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. ALZET® Osmotic Pumps. [Link]

-

Tasi, Y. T., et al. (2023). Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. Neuroscience and biobehavioral reviews, 153, 105380. [Link]

-

Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation, and usage. Neurobiology of stress, 6, 78-93. [Link]

-

Zanos, P., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Bio-protocol, 8(20), e3011. [Link]

Sources

- 1. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]

- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharma.uzh.ch [pharma.uzh.ch]

- 5. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UFP-101 in Patch-Clamp Recording of Dorsal Horn Neurons

Introduction: Elucidating Nociceptive Mechanisms with UFP-101

The dorsal horn of the spinal cord is the primary integration center for sensory information, including pain.[1] Neurons within the superficial laminae (I-III) of the dorsal horn play a critical role in processing and modulating nociceptive signals from the periphery.[1][2] A key neuromodulatory system involved in this process is the nociceptin/orphanin FQ (N/OFQ) system.[3] The endogenous peptide N/OFQ acts on the N/OFQ peptide (NOP) receptor, a G-protein coupled receptor that is highly expressed in these superficial laminae.[2][4][5]

Activation of the NOP receptor by N/OFQ typically exerts an inhibitory effect on neuronal activity. Mechanistically, it leads to the suppression of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, resulting in neuronal hyperpolarization and a reduction in the release of excitatory neurotransmitters like glutamate.[2][6] This makes the N/OFQ-NOP system a compelling target for pain research.

To investigate the precise role of this system, highly selective pharmacological tools are essential. UFP-101 ([Nphe1, Arg14, Lys15]N/OFQ-NH2) is a potent, selective, and competitive antagonist of the NOP receptor, displaying over 3000-fold selectivity compared to classical opioid receptors (μ, δ, κ).[7][8][9] Its utility as a research tool is well-established, enabling scientists to block the effects of endogenous or exogenously applied N/OFQ.[8][10] This allows for the definitive characterization of NOP receptor-mediated events in the complex circuitry of the dorsal horn.

These application notes provide a comprehensive guide for utilizing UFP-101 in whole-cell patch-clamp electrophysiology experiments on dorsal horn neurons in acute spinal cord slices. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for researchers in pain, neuroscience, and drug development.

Core Principles: The "Why" Behind the "How"

A successful electrophysiology experiment hinges on understanding the rationale behind each step. The combination of acute spinal cord slices, patch-clamp recording, and pharmacology constitutes a powerful approach to dissecting synaptic function.

-

Why Acute Spinal Cord Slices? This ex vivo preparation is the gold standard for studying the dorsal horn because it preserves the intricate local synaptic circuitry.[11][12][13] Unlike dissociated cultures, slices allow researchers to investigate how NOP receptor modulation affects synaptic transmission between interconnected neurons in their near-native environment.

-

Why Whole-Cell Patch-Clamp? This technique offers unparalleled resolution for studying the electrical behavior of individual neurons.[14][15] It allows for the direct measurement and control of the neuronal membrane potential (voltage-clamp) or firing activity (current-clamp). This precision is crucial for quantifying subtle changes in synaptic currents (e.g., Excitatory Postsynaptic Currents, EPSCs) induced by NOP receptor activation and blockade.

-

The Experimental Logic of Antagonism: The protocol is designed as a self-validating system. The core logic involves demonstrating that UFP-101 specifically and reversibly blocks the effects of a NOP receptor agonist (N/OFQ). A typical experiment involves:

-

Baseline: Recording stable synaptic activity.

-

Agonist Application: Applying N/OFQ to induce a measurable effect, such as the inhibition of evoked EPSCs.[6][16]

-

Washout: Removing N/OFQ to show the effect is reversible.

-

Antagonist Application: Pre-incubating the slice with UFP-101. UFP-101 alone should not alter baseline activity.[17]

-

Challenge: Co-applying N/OFQ and UFP-101. The blockade of the N/OFQ-induced effect by UFP-101 confirms the involvement of the NOP receptor.

-

This logical progression ensures that the observed effects are not artifacts but are directly attributable to the specific pharmacological manipulation of the NOP receptor.

Data Presentation: Pharmacological Parameters

The following table summarizes the key quantitative data for designing and interpreting experiments with UFP-101.

| Ligand | Target Receptor | Ligand Type | Typical Concentration (in vitro) | Expected Electrophysiological Effect in Dorsal Horn Neurons |

| Nociceptin/Orphanin FQ (N/OFQ) | NOP | Endogenous Agonist | 100 nM - 1 µM | Inhibition of excitatory postsynaptic currents (EPSCs); neuronal hyperpolarization.[6][16][17] |

| UFP-101 | NOP | Selective Antagonist | 1 µM - 3 µM | Blocks or reverses the inhibitory effects of N/OFQ.[16][17] Has no effect on baseline activity when applied alone.[17] |

Visualizing the Methodology and Mechanism

To clarify the experimental process and the underlying molecular events, the following diagrams are provided.

Caption: Experimental workflow for patch-clamp recording using UFP-101.

Caption: NOP receptor signaling pathway and site of UFP-101 action.

Experimental Protocols

Protocol 1: Preparation of Acute Spinal Cord Slices

This protocol is adapted from standard methods for obtaining viable neurons for electrophysiology.[13] Using a protective cutting solution like NMDG-based aCSF can improve neuronal health, especially in older animals.[11]

Materials:

-

Animal: Young adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, P21-P40).

-

Anesthetic: Ketamine/xylazine cocktail or isoflurane.

-

Ice-cold NMDG Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4. (pH adjusted to 7.3-7.4 with HCl, continuously bubbled with 95% O2 / 5% CO2).

-

Artificial Cerebrospinal Fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, 1 MgSO4. (Continuously bubbled with 95% O2 / 5% CO2).

-

Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber.

Procedure:

-

Anesthesia and Perfusion: Deeply anesthetize the animal and confirm the absence of a pedal withdrawal reflex. Perform a transcardial perfusion with ice-cold, oxygenated NMDG cutting solution until the liver is cleared of blood.

-

Dissection: Rapidly decapitate the animal and perform a laminectomy to expose the lumbar spinal cord. Carefully extract the lumbar enlargement and immediately submerge it in ice-cold, oxygenated NMDG solution.

-

Slicing: Mount the spinal cord block onto the vibratome stage. Prepare 300-400 µm thick transverse slices in the ice-cold NMDG solution.

-

Recovery: Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes. Then, transfer the chamber to room temperature and replace the NMDG solution with standard ACSF. Allow slices to recover for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for obtaining whole-cell recordings from superficial dorsal horn neurons.

Materials:

-

Recording Rig: Microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.

-

K-Gluconate Internal Solution (for current-clamp and EPSCs, in mM): 135 K-Gluconate, 5 KCl, 0.5 CaCl2, 2 MgCl2, 5 EGTA, 5 HEPES, 5 Mg-ATP, 0.5 Na-GTP. (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 4-8 MΩ when filled with internal solution.

Procedure:

-

Slice Placement: Transfer a single slice to the recording chamber on the microscope stage. Secure it with a platinum harp or anchor and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min.

-

Neuron Identification: Using the microscope, visually identify small-diameter neurons in the superficial laminae (I-II).

-

Achieving a Seal: Approach a target neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and cytoplasmic access to the neuron.

-

Data Acquisition: Switch to the desired recording mode (voltage-clamp or current-clamp). Allow the cell to stabilize for 5-10 minutes before beginning baseline recordings. For evoked EPSCs, place a stimulating electrode in the vicinity to activate primary afferent fibers.

Protocol 3: Pharmacological Application of UFP-101

This protocol details the preparation and application of UFP-101 to antagonize NOP receptor activity.

Materials:

-

UFP-101 Trifluoroacetate salt: (Source: e.g., Tocris, MedChemExpress).

-

N/OFQ: (Source: e.g., Tocris, Bachem).

-

Solvent: Sterile, nuclease-free water.

Procedure:

-

Stock Solution Preparation:

-

UFP-101 is a peptide. To prepare a 1 mM stock solution, dissolve the appropriate mass of UFP-101 powder in sterile water. For example, for a compound with a molecular weight of 2000 g/mol , dissolve 2 mg in 1 mL of water.

-

Vortex gently to ensure it is fully dissolved.

-

Create small-volume aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[7]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the UFP-101 stock solution.

-

Dilute the stock directly into the ACSF that will be perfused onto the slice to achieve the final desired concentration (e.g., 1-3 µM). For a 3 µM working solution from a 1 mM stock, add 3 µL of stock to every 1 mL of ACSF.

-

Prepare the N/OFQ working solution (e.g., 1 µM) in a separate ACSF reservoir following the same dilution principle.

-

-

Bath Application:

-

Establish Baseline: Record at least 5-10 minutes of stable baseline activity (e.g., evoked EPSC amplitude).

-

Apply Agonist: Switch the perfusion line to the ACSF containing N/OFQ. Apply until the effect (e.g., inhibition of EPSCs) reaches a steady state.

-

Washout: Switch the perfusion back to standard ACSF and record until the baseline activity is recovered. This demonstrates reversibility.

-

Apply Antagonist: Switch to the ACSF containing UFP-101 and allow it to perfuse for at least 10-15 minutes (pre-incubation).

-

Co-application (Challenge): Switch to ACSF containing both UFP-101 and N/OFQ at the same concentrations used previously. The absence or significant reduction of the N/OFQ-induced effect confirms the antagonistic action of UFP-101 at the NOP receptor.

-

By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively use UFP-101 to probe the function of the NOP receptor system in the dorsal horn, contributing valuable insights into the fundamental mechanisms of pain transmission.

References

-

Gavioli, E. C., Vaughan, C. W., Marzola, G., et al. (2004). Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(6), 547–553. [Link]

-

Gavioli, E. C., Marzola, G., Guerrini, R., et al. (2007). Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress. Neuropsychopharmacology, 32(6), 1344–1354. [Link]

-

UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ. (2007). Peptides, 28(1), 168-175. [Link]

-

Bigonzi, M., Cina, D., Ruzza, C., et al. (2007). UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice. Peptides, 28(1), 168-175. [Link]

-

Zhang, W., Xu, J., Yang, J., et al. (2021). Electrophysiological Properties of Substantia Gelatinosa Neurons in the Preparation of a Slice of Middle-Aged Rat Spinal Cord. Frontiers in Cellular Neuroscience, 15, 638810. [Link]

-

Calo', G., Guerrini, R., Rizzi, A., et al. (2002). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 136(2), 303–311. [Link]

-

Tavella, A. V., Schueler, J., & Soteropoulos, D. S. (2021). Optogenetic Approach for Investigating Descending Control of Nociception in Ex Vivo Spinal Cord Preparation. Methods and Protocols, 4(2), 32. [Link]

-

Toll, L., & Khroyan, T. V. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Pharmaceuticals, 15(1), 96. [Link]

-

Lambert, D. G. (2008). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 60(3), 315–342. [Link]

-

Calo', G., Guerrini, R., Rizzi, A., et al. (2002). UFP-101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1183-1189. [Link]

-

Baba, H., Kohno, T., Moore, K. A., & Woolf, C. J. (2000). Direct Activation of Rat Spinal Dorsal Horn Neurons by Prostaglandin E2. The Journal of Neuroscience, 20(13), 5036–5042. [Link]

-

Luo, C., & Kuner, R. (2019). Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons. Journal of Visualized Experiments, (143), e58882. [Link]

-

Prescott, S. A., & Ratté, S. (2012). An electrophysiologist's guide to dorsal horn excitability and pain. Frontiers in Cellular Neuroscience, 6, 52. [Link]

-

Toll, L., & Khroyan, T. V. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Pharmaceuticals, 15(1), 96. [Link]

-

Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with a split personality? British Journal of Anaesthesia, 101(1), 4-10. [Link]

-

Zhang, Z. (2016). Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. Journal of Visualized Experiments, (107), e53560. [Link]

-

Zhang, Y., & Li, Y. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Biophysics Reports, 9(1), 1-10. [Link]

-

Namboodiri, S., & Stuber, G. D. (2020). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. Brain Sciences, 10(9), 599. [Link]

-

Pain Research and Intervention Center of Excellence. (2023). University of Florida. [Link]

-

Li, S. (2023). Patch-Clamp Study of Motor Neurons. Journal of Visualized Experiments, (197), e65620. [Link]

-

Parenti, C., Aricò, G., Ronsisvalle, G., et al. (2019). Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated. Frontiers in Pharmacology, 10, 249. [Link]

-

Prescott, S. A., & Ratté, S. (2012). An electrophysiologist's guide to dorsal horn excitability and pain. Frontiers in Cellular Neuroscience, 6, 52. [Link]

-

Ma, K. P., & Wang, Y. (2007). Changes in Expression of nociceptin/orphanin FQ and Its Receptor in Spinal Dorsal Horn During Electroacupuncture Treatment for Peripheral Inflammatory Pain in Rats. Peptides, 28(6), 1227–1235. [Link]

-

Di Benedetto, M., D'Addario, C., Candeletti, S., et al. (2008). Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum. Journal of Neurochemistry, 106(4), 1834–1845. [Link]

Sources

- 1. Frontiers | An electrophysiologist’s guide to dorsal horn excitability and pain [frontiersin.org]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in expression of nociceptin/orphanin FQ and its receptor in spinal dorsal horn during electroacupuncture treatment for peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharma.uzh.ch [pharma.uzh.ch]

- 7. medchemexpress.com [medchemexpress.com]

- 8. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Electrophysiological Properties of Substantia Gelatinosa Neurons in the Preparation of a Slice of Middle-Aged Rat Spinal Cord [frontiersin.org]

- 12. Optogenetic Approach for Investigating Descending Control of Nociception in Ex Vivo Spinal Cord Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jove.com [jove.com]

- 14. An electrophysiologist’s guide to dorsal horn excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patch-Clamp Study of Motor Neurons - JoVE Journal [jove.com]

- 16. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: UFP-101 Stability and Long-Term Storage Guide

Welcome to the technical support guide for UFP-101, a potent and selective antagonist for the NOP opioid receptor.[1][2] The integrity of your peptide is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth protocols and troubleshooting advice designed to prevent the degradation of UFP-101 during long-term storage and handling.

Section 1: The Chemistry of UFP-101 Degradation

To effectively prevent degradation, it is crucial to first understand the chemical vulnerabilities of the peptide. UFP-101, with the sequence GGGFTGARKSARKRKNQ (with modifications), contains amino acid residues susceptible to specific degradation pathways.[1] Peptides are not inert molecules; they can undergo several chemical and physical changes that compromise their biological activity.[3]

The primary routes of peptide degradation are chemical modifications that involve breaking or forming covalent bonds.[3] The most common pathways include:

-

Hydrolysis: This is the cleavage of peptide bonds, often catalyzed by acidic or basic conditions, leading to fragmentation of the peptide chain.[3][4] Specific sequences, such as those containing Aspartic Acid (Asp), are particularly prone to hydrolysis.[4]

-

Deamidation: A common modification affecting Asparagine (Asn) and Glutamine (Gln) residues.[4] The side-chain amide group is hydrolyzed, converting the residue to Aspartic Acid or Glutamic Acid, or their isomers.[5] This change introduces a negative charge, which can alter the peptide's structure and function. UFP-101 contains a C-terminal Glutamine (Gln-17), making it susceptible to this process.[1]

-

Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are particularly vulnerable to oxidation from atmospheric oxygen.[4][6] While UFP-101 lacks these specific residues in its primary sequence, oxidation can still be a concern for overall stability under suboptimal storage.[1]

Physical instability, such as aggregation and adsorption to surfaces, can also lead to a loss of active peptide from a solution.[3]

Caption: Primary chemical degradation pathways for peptides like UFP-101.

Section 2: Recommended Long-Term Storage Protocols

Proper storage is the most critical factor in maintaining peptide stability. The ideal storage method depends on the form of the peptide (lyophilized or in solution) and the intended duration of storage.

Protocol 2.1: Handling and Storing Lyophilized UFP-101

Lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution.[4] For long-term storage, UFP-101 should always be kept in its lyophilized form.

Core Principles:

-

Temperature: Store lyophilized UFP-101 at -20°C or, for maximum longevity, at -80°C.[7]

-

Humidity: Peptides are often hygroscopic (tend to absorb moisture).[8] Before opening, always allow the vial to equilibrate to room temperature in a desiccator.[9][10] This prevents condensation from forming inside the vial, which can accelerate degradation.

-

Light: Protect the peptide from light by storing it in its original vial, often made of amber glass, or by placing it inside a light-blocking container.[7]

Data Summary: Storage Condition Comparison

| Condition | Temperature | Recommended Duration | Advantages | Disadvantages/Risks |

| Lyophilized Powder | -20°C to -80°C | Years[9] | Highest stability, minimizes chemical degradation. | Requires careful handling to avoid moisture contamination upon opening.[8] |

| Stock Solution (e.g., in DMSO) | -80°C | Months | Convenient for frequent use, avoids weighing small amounts. | Increased risk of degradation vs. powder; DMSO can be hard to remove. |

| Working Solution (Aqueous Buffer) | -20°C to -80°C | Weeks to Months[8] | Ready for direct use in experiments. | High risk of freeze-thaw damage [11]; susceptible to hydrolysis and microbial growth. |

| Working Solution (Aqueous Buffer) | 2-8°C | Days (not recommended)[7] | Easily accessible. | Very short stability; high risk of rapid degradation and contamination. |

Protocol 2.2: Reconstitution and Aliquoting for Storage

Once a peptide is dissolved, its stability decreases. The goal of reconstitution is to create a concentrated stock solution that can be divided into single-use aliquots to avoid damaging freeze-thaw cycles.[11]

Step-by-Step Reconstitution Workflow:

-

Equilibration: Remove the lyophilized UFP-101 vial from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 15-30 minutes.

-

Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Solvent Selection: The choice of solvent depends on the peptide's polarity. For UFP-101, which is a relatively polar peptide, sterile, high-purity water is a suitable initial solvent.[12] If solubility is an issue, a small amount of a gentle organic solvent like acetonitrile or DMSO may be used first, followed by dilution with an aqueous buffer.

-

Dissolution: Carefully add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mM). Mix gently by vortexing or sonicating for a few minutes.[8] Avoid vigorous shaking, which can cause aggregation.

-

Aliquoting: Immediately divide the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for one experiment (e.g., >20 µL).

-

Storage: Tightly cap the aliquots and store them at -80°C for long-term stability.

Caption: Recommended workflow for reconstituting and aliquoting UFP-101.

Section 3: Troubleshooting Guide

Q: My UFP-101 solution has lost its bioactivity in my experiments. What are the likely causes?

A: Loss of activity is almost always due to peptide degradation. Consider the following possibilities:

-

Multiple Freeze-Thaw Cycles: Have you been using the same stock solution vial repeatedly? Each freeze-thaw cycle can damage the peptide's structure.[11] The best practice is to use single-use aliquots.

-

Improper Storage of Solution: Was the aqueous solution stored at 4°C or -20°C for an extended period? In solution, especially in aqueous buffers, peptides are much less stable. For storage longer than a few days, solutions should be aliquoted and stored at -80°C.[7]

-

Contamination: Bacterial or protease contamination can rapidly degrade peptides. Always use sterile solvents, buffers, and tubes during reconstitution.

-

Chemical Degradation: If the peptide was dissolved in a buffer with a high pH (e.g., >8), deamidation and other base-catalyzed degradation pathways can occur rapidly.[4]

Q: I ran an HPLC analysis on my stored UFP-101 sample and see multiple new peaks. What do they represent?

A: The appearance of new peaks on an HPLC chromatogram is a clear indicator of degradation. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing peptide purity.[13][14] The new peaks likely represent:

-

Deamidated Forms: Deamidation of the Gln-17 residue will create a new, more acidic species that typically elutes earlier than the parent peptide in a standard reversed-phase HPLC method.[4]

-

Oxidized Forms: If any susceptible residues were oxidized, this would also result in a distinct peak.

-

Hydrolyzed Fragments: Cleavage of the peptide backbone would produce smaller peptide fragments that would have significantly different retention times.

-

Aggregates: In some cases, peptide aggregates can form, which might appear as broad or late-eluting peaks.

To confirm the identity of these peaks, analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended.[14]

Q: My lyophilized UFP-101 powder won't fully dissolve in water. What should I do?

A: Solubility issues can arise, especially with hydrophobic peptides or if aggregation has occurred.

-

Sonication: Place the vial in a bath sonicator for 5-10 minutes. This can help break up small aggregates.[8]

-

pH Adjustment: UFP-101 is a basic peptide due to its multiple Arg and Lys residues.[1] If it doesn't dissolve in neutral water, adding a small amount of dilute (0.1%) acetic acid can help by protonating the basic side chains, increasing solubility. Conversely, acidic peptides dissolve better in basic solutions.[9]

-

Organic Solvents: If the peptide remains insoluble, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO, and then slowly add your aqueous buffer to the desired final concentration. Note that solutions containing DMSO should be used immediately and not stored long-term.[9]

Section 4: Frequently Asked Questions (FAQs)

-

How many freeze-thaw cycles can UFP-101 tolerate?

-

Ideally, zero. It is strongly recommended to aliquot the peptide solution after reconstitution to avoid any freeze-thaw cycles.[9] If unavoidable, a sample should not undergo more than one or two cycles, but this is highly discouraged as degradation is cumulative.

-

-

What buffer components should I avoid for long-term storage of UFP-101 in solution?

-

Avoid buffers with a pH above 8 to minimize the risk of deamidation.[4] Also, be cautious with buffers that can participate in reactions. For example, phosphate buffers can sometimes interact with peptides. Buffers containing components that are not volatile (like salts) will concentrate during freezing, which can cause extreme pH shifts and peptide precipitation.[11]

-

-

Can I store my reconstituted UFP-101 at 4°C?

-

Storage at 4°C in a liquid state is only suitable for very short-term use, typically no more than a few days.[7] For any storage period longer than a week, freezing at -20°C or -80°C is necessary.

-

-

How can I verify the integrity of my UFP-101 after long-term storage?

-

The most reliable method is to use an analytical technique like reversed-phase HPLC (RP-HPLC) to check for purity.[13] Comparing the chromatogram of the stored sample to that of a fresh, un-stored standard will reveal any degradation products. For functional confirmation, a bioassay measuring the peptide's antagonist activity at the NOP receptor is the ultimate test.

-

References

-

Isca Biochemicals. (n.d.). UFP 101 | 849024-68-6. Retrieved from [Link]

-

Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved from [Link]

-

Calo', G., et al. (2005). UFP-101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor. CNS Drug Reviews. Retrieved from [Link]

-

Sakoori, S., et al. (2018). The nociceptin/orphanin FQ antagonist UFP-101 differentially modulates the glucocorticoid response to restraint stress in rats during the peak and nadir phases of the hypothalamo-pituitary-adrenal axis circadian rhythm. PubMed. Retrieved from [Link]

-

Rizzi, A., et al. (2001). UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies. PubMed. Retrieved from [Link]

-

Asth, L., et al. (2016). Effects of [Nphe1, Arg14, Lys15] N/OFQ-NH2 (UFP-101), a potent NOP receptor antagonist, on molecular, cellular and behavioural alterations associated with chronic mild stress. PubMed. Retrieved from [Link]

-

Calo', G., et al. (2005). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. PubMed. Retrieved from [Link]

-

Malfacini, L., et al. (2007). UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice. PubMed. Retrieved from [Link]

-

Gavioli, E. C., et al. (2004). Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Does freeze thaw effect will have an impact on the peptide's stability?. Retrieved from [Link]

-

AAPPTEC. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

-

International Journal of Biomedical and Laboratory Science. (n.d.). Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. PubMed. Retrieved from [Link]

-

Peptides.co. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Biochemia Medica. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. PMC. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition of peptide chain: a oxidation; b hydrolysis. Retrieved from [Link]

-

MDPI. (2023). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

-

bioRxiv. (2025). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. Retrieved from [Link]

Sources

- 1. UFP-101 | NOP Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. usp.org [usp.org]

- 11. researchgate.net [researchgate.net]

- 12. jpt.com [jpt.com]

- 13. biovera.com.au [biovera.com.au]

- 14. ijsra.net [ijsra.net]

Adjusting UFP-101 washout periods in electrophysiological experiments

Technical Support Center: UFP-101 Washout in Electrophysiology

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for UFP-101. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of your research. This guide is designed to address common questions and troubleshooting scenarios encountered when using the potent and selective NOP receptor antagonist, UFP-101, in electrophysiological experiments. We will move beyond simple steps to explain the underlying pharmacology, ensuring you can design, execute, and interpret your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is UFP-101 and why is its washout period a critical experimental parameter?

UFP-101, or [Nphe1, Arg14, Lys15]N/OFQ-NH2, is a highly potent and selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] The NOP receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating various biological functions, including pain perception, mood, and memory.[3][4][5]

Why Washout is Critical: In electrophysiology, a washout period is essential to demonstrate the reversibility of a drug's effect. A complete washout, where the recorded signal returns to its pre-drug baseline, confirms that the observed changes were due to the drug's specific action on its target and not a result of rundown, cell death, or other experimental artifacts. For a competitive antagonist like UFP-101, this involves allowing the molecule to dissociate from the NOP receptor, making the receptor available to bind again with an agonist.[6][7] Because UFP-101 has a very high affinity for the NOP receptor (pKi of 10.24), its dissociation can be slow, necessitating carefully optimized washout periods.[1][6]

Q2: What are the key binding characteristics of UFP-101 I should be aware of?

Understanding the binding kinetics of UFP-101 is fundamental to planning your experiments.

-

Mechanism: UFP-101 is a competitive antagonist.[6] This means it binds to the same site on the NOP receptor as the endogenous agonist N/OFQ, but does not activate the receptor. Instead, it blocks the agonist from binding and initiating a downstream signal.[6][8] In functional assays, UFP-101 causes a parallel rightward shift in the concentration-response curve of NOP agonists, which is characteristic of competitive antagonism.[6]

-

Affinity & Potency: UFP-101 exhibits extremely high binding affinity for the human NOP receptor, with reported pKi values around 10.14-10.24.[1][6] This high affinity contributes to its potency and can also lead to a longer-than-expected residency time at the receptor, directly impacting the required washout duration.

-

Selectivity: It is highly selective for the NOP receptor, showing over 3000-fold less affinity for classical opioid receptors (μ, δ, and κ), making it an excellent tool for isolating NOP receptor-specific effects.[1]

Q3: I'm observing incomplete washout of UFP-101's effect. What are the common causes and how can I troubleshoot this?

Incomplete washout is a frequent challenge. If the agonist response post-washout does not fully recover to the pre-antagonist level, consider the following factors:

| Potential Cause | Scientific Rationale & Troubleshooting Steps |

| Insufficient Washout Duration | Rationale: Due to UFP-101's high affinity (pKi > 10), its dissociation rate (k-off) from the NOP receptor is slow. The time required for a sufficient number of receptors to become unoccupied may be longer than typical for lower-affinity compounds. Solution: Systematically extend the washout period. Start with a 20-30 minute washout and extend it to 45, 60, or even 90 minutes, while monitoring the recovery of the agonist response. A full recovery is the only confirmation of an adequate washout. |

| High Antagonist Concentration | Rationale: Using a concentration of UFP-101 that is too high will occupy a large fraction of the NOP receptors. According to the principles of mass action, a higher concentration requires a longer time for the drug to diffuse away from the tissue and dissociate from the receptors. Solution: Use the lowest concentration of UFP-101 that provides effective antagonism. Perform a concentration-response experiment to determine the IC50 or pA2 value in your specific preparation and use a concentration between 1x and 10x this value.[7] |

| Receptor Desensitization/Internalization | Rationale: Prolonged exposure to any ligand, including agonists used for baseline testing, can cause receptor desensitization. This is a process where the receptor becomes uncoupled from its G-protein signaling pathway, often followed by internalization (removal from the cell surface).[3][8] If your baseline agonist applications are too long or frequent, the receptors may already be desensitized, which can be mistaken for incomplete antagonist washout. Solution: Keep agonist application times brief and allow for sufficient recovery time between applications before introducing UFP-101. If desensitization is suspected, test the stability of the agonist response over time in a control experiment without the antagonist. |

| Perfusion System Issues | Rationale: Inadequate flow rate or "dead space" in the perfusion tubing can lead to residual UFP-101 remaining in the experimental chamber, effectively preventing a true washout.[9] Solution: Ensure your perfusion system has a high enough flow rate to exchange the bath volume multiple times per minute. Check for kinks in the tubing and arrange the inflow and outflow ports to ensure laminar flow across the entire slice or cell culture, minimizing unstirred layers. |

| Tissue Binding | Rationale: As a peptide, UFP-101 may non-specifically bind to components of the tissue slice or the recording chamber. This creates a local reservoir of the drug that can slowly leach out, continuously re-binding to receptors and hindering washout. Solution: While difficult to eliminate completely, ensuring a robust and continuous flow of fresh artificial cerebrospinal fluid (aCSF) or external solution is the best mitigation. Some researchers add a small amount of bovine serum albumin (BSA, e.g., 0.1%) to the washout solution to act as a "carrier protein" that can help sequester non-specifically bound antagonist. |

Experimental Protocols & Methodologies

Protocol 1: Establishing and Validating a UFP-101 Washout Period

This protocol provides a self-validating system to determine the appropriate washout time for UFP-101 in your specific electrophysiological preparation (e.g., whole-cell patch clamp in brain slices).

Objective: To empirically determine the minimum time required to fully reverse the antagonistic effect of a given concentration of UFP-101.

Methodology:

-

Stable Baseline: Obtain a stable whole-cell recording. Allow the recording to stabilize for 5-10 minutes.[10][11]

-

Initial Agonist Application (Control): Apply a sub-maximal concentration (e.g., EC50) of a NOP receptor agonist (e.g., N/OFQ) for a defined period (e.g., 30-60 seconds) and record the response (e.g., outward current, hyperpolarization).

-

Washout 1: Wash out the agonist with control solution until the recording returns to the pre-agonist baseline.

-

Repeat Agonist Application: Repeat step 2 to ensure the agonist response is stable and reproducible. This is your control response amplitude.

-

UFP-101 Application: Apply your chosen concentration of UFP-101 for a fixed duration (e.g., 10-15 minutes).

-

Co-application Test: In the continued presence of UFP-101, re-apply the NOP agonist. A significant reduction or complete block of the agonist response is expected.[12][13]

-

Washout Period (Test): Begin the washout of UFP-101 with a control solution for your first designated test period (e.g., 30 minutes).

-

Post-Washout Agonist Application: Apply the NOP agonist again under the same conditions as in step 2.

-

Analysis: Measure the amplitude of the post-washout agonist response. Express this as a percentage of the control response amplitude from step 4.

-

Iteration: Repeat the experiment on new cells, systematically increasing the washout duration (e.g., 45 min, 60 min, 90 min) until the post-washout agonist response is statistically indistinguishable from the control response (e.g., >95% recovery).

Signaling Pathway Context

Understanding the NOP receptor's mechanism provides context for UFP-101's action. The NOP receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[3][4]

// Nodes Ligand [label="N/OFQ\n(Agonist)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antagonist [label="UFP-101\n(Antagonist)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="{NOP Receptor|Cell Membrane}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gαi/o | Gβγ", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; K_Channel [label="GIRK Channel\n(K+ Efflux)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Channel [label="CaV Channel\n(Ca2+ Influx)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpol [label="Hyperpolarization\n(Inhibition)", shape=ellipse, style=rounded, fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Edges Ligand -> Receptor:mem [arrowhead=vee, label="Binds & Activates"]; Antagonist -> Receptor:mem [arrowhead=tee, label="Binds & Blocks", color="#EA4335"]; Receptor -> G_Protein [label="Activates"]; G_Protein:n -> AC [label="Gαi/o inhibits", arrowhead=tee]; AC -> cAMP; G_Protein:s -> K_Channel [label="Gβγ activates"]; G_Protein:s -> Ca_Channel [label="Gβγ inhibits", arrowhead=tee]; K_Channel -> Hyperpol; Ca_Channel -> Hyperpol [style=invis]; } ` Caption: Simplified NOP receptor signaling pathway.

Upon binding an agonist like N/OFQ, the activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[3] Simultaneously, the Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3] UFP-101 prevents this entire cascade by competitively blocking the initial agonist binding step.[6][8]

References

-

UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies. PubMed, National Center for Biotechnology Information. [Link]

-

UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice. PubMed, National Center for Biotechnology Information. [Link]

-

UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ. Institute of Pharmacology and Toxicology. [Link]

-

Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. PubMed, National Center for Biotechnology Information. [Link]

-

Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice. PubMed, National Center for Biotechnology Information. [Link]

-

Nociceptin receptor. Wikipedia. [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central, National Center for Biotechnology Information. [Link]

-

#LabHacks: 14 sharp tips for patch clamping. Scientifica. [Link]

-

Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed, National Center for Biotechnology Information. [Link]

-

A Practical Guide to Patch Clamping. Florida State University. [Link]

-

Whole-cell Patch-clamp Recordings Protocol. CSH Protoc. [Link]

-

Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. PubMed Central, National Center for Biotechnology Information. [Link]

-

Any electrophysiologists out there? Looking for patch clamp tips & pointers... Reddit. [Link]

-

Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Bentham Science. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scientifica.uk.com [scientifica.uk.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. reddit.com [reddit.com]

- 12. pharma.uzh.ch [pharma.uzh.ch]

- 13. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

UFP-101 selectivity over mu delta and kappa opioid receptors

Product: UFP-101 (Nociceptin/Orphanin FQ Receptor Antagonist)

Primary Application: Pharmacological isolation of NOP receptor signaling vs. classical opioid pathways.

Chemical Class: Synthetic Peptide Analogue ([Nphe

Part 1: Executive Summary

UFP-101 is a second-generation, highly potent, and competitive antagonist selective for the NOP receptor (nociceptin/orphanin FQ peptide receptor). Unlike its predecessor, [Nphe

Its critical value in drug development lies in its selectivity profile . UFP-101 displays negligible affinity for classical opioid receptors (

Key Technical Specifications

| Parameter | Value | Note |

| Target Receptor | NOP (ORL1) | G-protein coupled (Gi/o) |

| Affinity ( | 10.24 | Competitive binding |

| Selectivity | > 3000-fold | vs. |

| Antagonist Potency ( | 8.4 – 9.0 | Schild slope |

| Intrinsic Activity | Silent | No partial agonist activity |

Part 2: Comparative Selectivity Analysis

The following data contrasts UFP-101’s performance against the endogenous ligand (N/OFQ) and classical opioid interactions.

Receptor Binding Affinity ( )

UFP-101 binds to the NOP receptor with sub-nanomolar affinity while maintaining a "clean" profile against classical opioids.

| Receptor Subtype | Ligand | Affinity ( | Selectivity Ratio (vs. NOP) |

| NOP (Target) | UFP-101 | 0.058 nM ( | 1 |

| UFP-101 | > 1000 nM | > 17,000 | |

| UFP-101 | > 1000 nM | > 17,000 | |

| UFP-101 | > 1000 nM | > 17,000 | |

| Reference Comparison | N/OFQ (Endogenous) | 0.1 - 0.5 nM | Non-selective at high conc. |

Functional Potency ( ) in Bioassays

In electrically stimulated tissue preparations (Guinea Pig Ileum - GPI; Mouse Vas Deferens - MVD), UFP-101 antagonizes the inhibitory effects of N/OFQ without altering baseline tension or twitch response, confirming its status as a silent antagonist .

-

Assay: Inhibition of electrically induced twitch response.

-

Agonist: N/OFQ (concentration-dependent inhibition of twitch).

-

Antagonist: UFP-101 (induces parallel rightward shift of agonist curve).[1]

| Tissue Preparation | Agonist Used | UFP-101 | Schild Slope | Interpretation |

| Mouse Vas Deferens | N/OFQ | 8.66 ± 0.05 | 0.98 | Competitive Antagonism |

| Guinea Pig Ileum | N/OFQ | 8.4 - 9.0 | ~1.0 | Competitive Antagonism |

| hNOP (CHO Cells) | N/OFQ | 9.1 (GTP | N/A | High Potency Blockade |

Part 3: Mechanistic Visualization

NOP Receptor Signaling & Antagonism

The diagram below illustrates the NOP receptor signaling cascade and the precise intervention point of UFP-101. Unlike agonists that drive

Figure 1: Mechanism of Action. UFP-101 competitively binds to the NOP receptor, preventing N/OFQ-induced Gi/o protein coupling and downstream hyperpolarization.

Part 4: Experimental Protocols

To validate UFP-101 selectivity in your own laboratory, follow these standardized protocols derived from Calo et al. (2002/2005).

Protocol A: [ H]N/OFQ Displacement Binding Assay

Objective: Determine

-

Membrane Preparation: Use CHO cells stably expressing recombinant human NOP (hNOP). Homogenize in 50 mM Tris-HCl (pH 7.4).

-

Incubation Buffer: 50 mM Tris-HCl, 5 mM MgSO

, 0.5% BSA. (Include protease inhibitors: bacitracin, bestatin, captopril). -

Reaction Setup:

-

Total Binding: 0.5 nM [

H]N/OFQ + Membrane (20-40 -

Non-Specific Binding (NSB): Add 1

M unlabeled N/OFQ. -

Test: Add UFP-101 (

to

-

-

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to-

Validation Check:

should be

-

Protocol B: Electrically Stimulated Mouse Vas Deferens (MVD)

Objective: Determine functional antagonism (

-

Tissue Isolation: Harvest vasa deferentia from CD-1 mice. Mount in 5-mL organ baths containing Krebs solution at 37°C, aerated with 95% O

/5% CO -

Stimulation: Apply electrical field stimulation (EFS): rectangular pulses, 0.5 ms duration, variable voltage (supramaximal), 0.1 Hz frequency.

-

Equilibration: Allow 45-60 minutes stabilization under 0.5 g resting tension.

-

Agonist Curve (Control): Construct a cumulative concentration-response curve (CRC) for N/OFQ (

to -

Antagonist Incubation: Add UFP-101 (e.g., 10, 30, or 100 nM) and equilibrate for 30 minutes.

-

Note: Monitor baseline tension. Any deviation indicates partial agonism (UFP-101 should show zero deviation).

-

-

Agonist Curve (Test): Repeat N/OFQ CRC in the presence of UFP-101.

-

Calculation: Calculate the Dose Ratio (DR). Plot Log(DR-1) vs. Log[Antagonist] (Schild Plot).

-

Validation Check: The slope should be close to 1.0. The X-intercept is the

.

-

Part 5: References

-

Calo, G. et al. (2002). [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor.[3][4] British Journal of Pharmacology, 136(2), 303–311.[3]

-

McDonald, J. et al. (2003). UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgammaS binding studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(2), 183–187.[1]